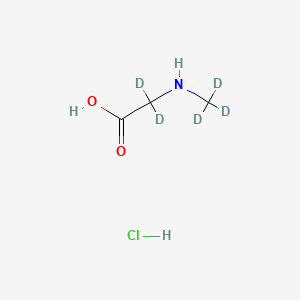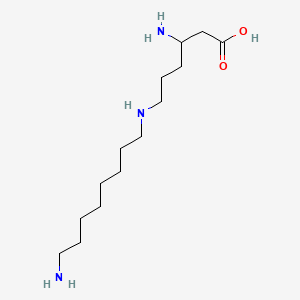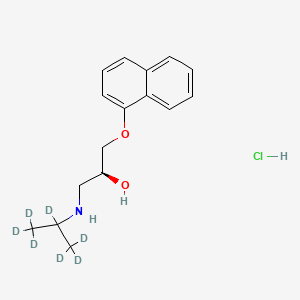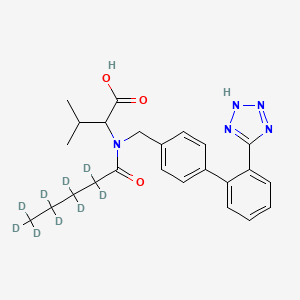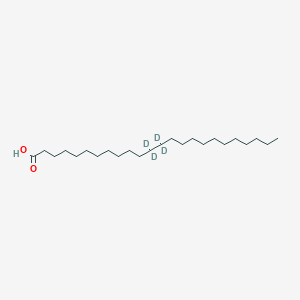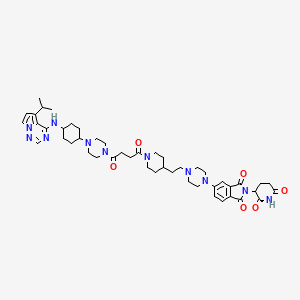
PROTAC IRAK3 degrade-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PROTAC IRAK3 degrade-1 is a potent and selective degrader of interleukin-1 receptor-associated kinase 3 (IRAK3). This compound is part of the proteolysis-targeting chimera (PROTAC) class, which utilizes the ubiquitin-proteasome system to selectively degrade target proteins. This compound has shown an IC50 value of 5 nM, indicating its high efficacy in degrading IRAK3 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of PROTAC IRAK3 degrade-1 involves the conjugation of a ligand for IRAK3 with a ligand for an E3 ubiquitin ligase via a linker. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general PROTAC synthesis involves multiple steps, including the preparation of the individual ligands, the synthesis of the linker, and the final conjugation step .
Industrial Production Methods: Industrial production methods for this compound are not explicitly detailed in the available literature. Typically, industrial production of PROTACs involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions: PROTAC IRAK3 degrade-1 primarily undergoes binding and degradation reactions rather than traditional chemical reactions like oxidation or reduction. The compound forms a ternary complex with IRAK3 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of IRAK3 .
Common Reagents and Conditions: The common reagents used in the synthesis of this compound include the ligands for IRAK3 and the E3 ubiquitin ligase, as well as the linker. The reaction conditions typically involve organic solvents, catalysts, and controlled temperatures to facilitate the conjugation reactions .
Major Products: The major product of the reaction involving this compound is the ubiquitinated IRAK3, which is subsequently degraded by the proteasome. This degradation leads to the reduction of IRAK3 levels in the cell .
Aplicaciones Científicas De Investigación
PROTAC IRAK3 degrade-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of protein degradation and the design of novel PROTAC molecules. In biology, it helps in understanding the role of IRAK3 in cellular signaling pathways and immune responses. In medicine, this compound is being explored for its potential therapeutic applications in treating diseases associated with IRAK3, such as inflammatory disorders and certain cancers .
Mecanismo De Acción
PROTAC IRAK3 degrade-1 exerts its effects by forming a ternary complex with IRAK3 and an E3 ubiquitin ligase, typically cereblon. This complex facilitates the transfer of ubiquitin molecules to IRAK3, marking it for degradation by the proteasome. The degradation of IRAK3 disrupts its role in pro-inflammatory signaling, thereby modulating immune responses .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to PROTAC IRAK3 degrade-1 include other PROTAC molecules targeting different proteins, such as PROTAC IRAK1 degrade-1 and PROTAC IRAK4 degrade-1. These compounds also utilize the ubiquitin-proteasome system to degrade their respective target proteins .
Uniqueness: this compound is unique in its high selectivity and potency for degrading IRAK3, with an IC50 value of 5 nM. This high efficacy makes it a valuable tool for studying the biological functions of IRAK3 and exploring its therapeutic potential .
Propiedades
Fórmula molecular |
C47H63N11O6 |
|---|---|
Peso molecular |
878.1 g/mol |
Nombre IUPAC |
2-(2,6-dioxopiperidin-3-yl)-5-[4-[2-[1-[4-oxo-4-[4-[4-[(5-propan-2-ylpyrrolo[2,1-f][1,2,4]triazin-4-yl)amino]cyclohexyl]piperazin-1-yl]butanoyl]piperidin-4-yl]ethyl]piperazin-1-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C47H63N11O6/c1-31(2)36-16-20-57-43(36)44(48-30-49-57)50-33-3-5-34(6-4-33)53-25-27-56(28-26-53)42(61)12-11-41(60)55-18-14-32(15-19-55)13-17-52-21-23-54(24-22-52)35-7-8-37-38(29-35)47(64)58(46(37)63)39-9-10-40(59)51-45(39)62/h7-8,16,20,29-34,39H,3-6,9-15,17-19,21-28H2,1-2H3,(H,48,49,50)(H,51,59,62) |
Clave InChI |
ZUODKONSNNHSAJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C2C(=NC=NN2C=C1)NC3CCC(CC3)N4CCN(CC4)C(=O)CCC(=O)N5CCC(CC5)CCN6CCN(CC6)C7=CC8=C(C=C7)C(=O)N(C8=O)C9CCC(=O)NC9=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


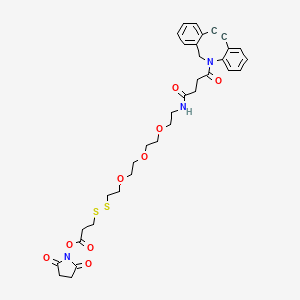
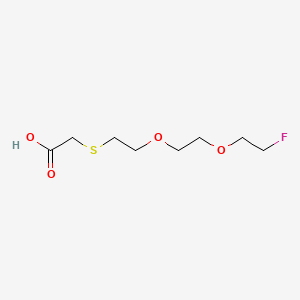
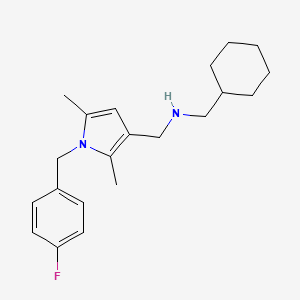
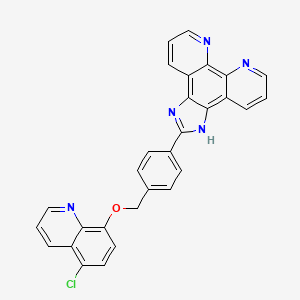
![(1R,4R,5S,8R,9S,12R,14R)-4,8,12-trimethyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one](/img/structure/B12418525.png)
